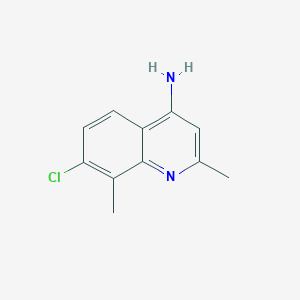
4-Amino-7-chloro-2,8-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-chloro-2,8-dimethylquinoline: is a heterocyclic aromatic organic compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-chloro-2,8-dimethylquinoline typically involves the chlorination of 7-chloro-4-hydroxyquinoline followed by amination. One common method includes the use of phosphorus oxychloride to chlorinate 4-hydroxy-7-chloroquinoline . The reaction is carried out under reflux conditions for 1-2 hours until completion.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-7-chloro-2,8-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom in the 4-position is highly reactive and can be replaced by nucleophiles.
Oxidation and Reduction: These reactions can modify the quinoline ring structure, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary amines and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution with primary amines can yield various substituted quinolines.
Scientific Research Applications
4-Amino-7-chloro-2,8-dimethylquinoline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-7-chloro-2,8-dimethylquinoline involves its interaction with specific molecular targets. While detailed mechanisms are not extensively documented, it is known to interact with various biological pathways, potentially affecting cellular processes .
Comparison with Similar Compounds
4,7-Dichloroquinoline: Used as an intermediate in the synthesis of antimalarial drugs.
4-Amino-6-methoxyquinoline: Another aminoquinoline derivative with potential biological activities.
4-Chloroquinoline: A related compound with similar chemical properties.
Uniqueness: 4-Amino-7-chloro-2,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
948293-37-6 |
|---|---|
Molecular Formula |
C11H11ClN2 |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
7-chloro-2,8-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H11ClN2/c1-6-5-10(13)8-3-4-9(12)7(2)11(8)14-6/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
ZACVKCIJELDDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)C)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















